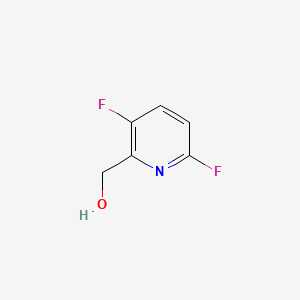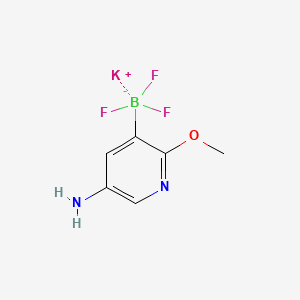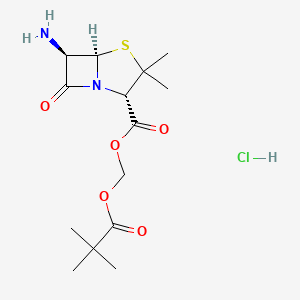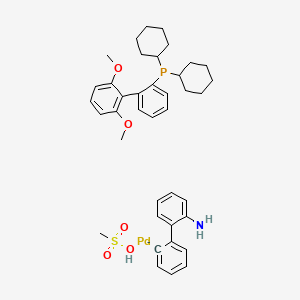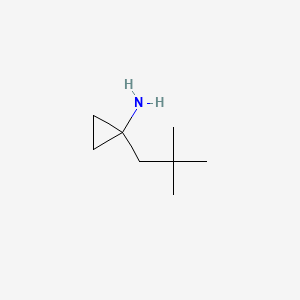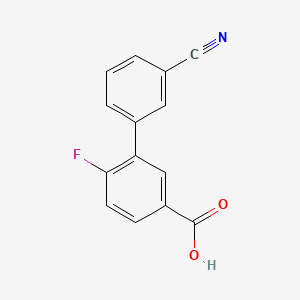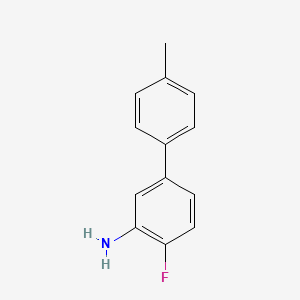
4-Fluoro-4'-methylbiphenyl-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of FMBA involves the reaction between 4-bromo-4’-methylbiphenyl-3-amine and potassium fluoride in the presence of tert-butylamine as a base. The resulting product is purified by column chromatography to yield pure FMBA.Molecular Structure Analysis
The molecular formula of FMBA is C13H12FN . The InChI key is SIXDIMOCGDQSBV-UHFFFAOYSA-N . The canonical SMILES is CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N .Chemical Reactions Analysis
While there is no direct report for the photolysis of 4-fluoro-3-nitrophenyl azide (IUPAC: 4-azido-1-fuoro-2-nitrobenzene), it is historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) and has been used for photoaffinity labeling .Physical And Chemical Properties Analysis
FMBA is a white crystalline solid with a molecular weight of 235.29 g/mol. It has a melting point of 165-168°C and a boiling point of 384°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform.科学的研究の応用
Tritiation of Carcinogenic Aromatic Amines : 4-Amino-4′-fluorobiphenyl, similar in structure to 4-Fluoro-4'-methylbiphenyl-3-amine, was tritiated for research into its behavior and interactions, particularly in the context of carcinogenicity and binding to DNA in vivo (Breeman, Kaspersen & Westra, 1978).
Synthesis of Fluorescent Molecular Probes : Compounds related to 4-Fluoro-4'-methylbiphenyl-3-amine are used in the synthesis of fluorescent molecular probes for biological studies. Such probes are valuable for labeling intracellular targets and enhancing the visibility of acidic cellular compartments like endosomes (Woydziak, Fu & Peterson, 2013).
Biochemical Photoprobes : 2-Fluoro-4-nitrophenyl ethers, which are structurally related, have been explored as biochemical photoprobes. These compounds offer insights into the nucleophilic photosubstitution reactions and could be useful in biological systems (Pleixats et al., 1989).
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, another structurally similar compound, has been used as a chiral resolution reagent for analyzing scalemic mixtures of amines. This demonstrates the application of such compounds in stereochemical studies (Rodríguez-Escrich et al., 2005).
Arylation of Amines : The reaction of amines with 1-fluoro-2,4-dinitrobenzene, catalyzed by cetrimonium bromide, is closely related to the chemical behavior of 4-Fluoro-4'-methylbiphenyl-3-amine. Such reactions have applications in spectrophotometric determination and understanding of amine arylations (Wong & Connors, 1983).
Antitumor Activity : A structurally related compound, 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, demonstrates antitumor activity and inhibits the proliferation of some cancer cell lines (Hao et al., 2017).
Polyphenols Synthesis and Properties : The synthesis of polyphenols derived from 4-fluorobenzaldehyde, which is structurally similar to 4-Fluoro-4'-methylbiphenyl-3-amine, investigates their thermal stability, optical, electrochemical properties, and conductivity, highlighting their significance in material science (Kaya, Kamaci & Arican, 2012).
Amine Vapors Detection : Amines, structurally akin to 4-Fluoro-4'-methylbiphenyl-3-amine, are crucial in many industries. A fluorescent sensor for detecting amine vapors was developed based on aggregation-induced emission, showcasing the potential of these compounds in environmental monitoring (Gao et al., 2016).
作用機序
The mechanism of action of FMBA is attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-5-(4-methylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXDIMOCGDQSBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

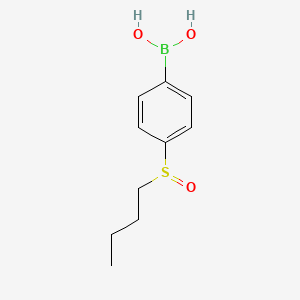
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)
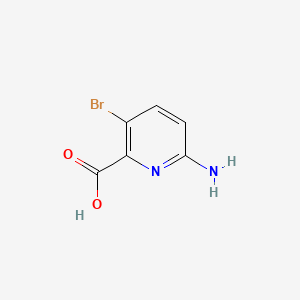
![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)
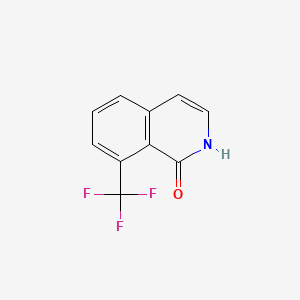
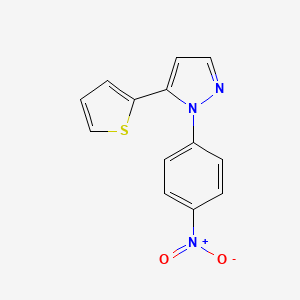

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)
